molecular formula C6H11N3 B1455225 1-(4-methyl-1H-imidazol-2-yl)ethanamine CAS No. 1156884-70-6

1-(4-methyl-1H-imidazol-2-yl)ethanamine

Cat. No. B1455225
M. Wt: 125.17 g/mol
InChI Key: KLZMGVSSVJMZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-methyl-1H-imidazol-2-yl)ethanamine” is an endogenous H1 and H2 histamine receptor agonist . It activates H1 and causes Ca2+ movement, and it also activates H2 and stimulates adenylate cyclase activity in neurons . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .


Synthesis Analysis

The synthesis of “1-(4-methyl-1H-imidazol-2-yl)ethanamine” involves combining imidazole, 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide with acetonitrile and heating under reflux for 21 hours .


Molecular Structure Analysis

The empirical formula of “1-(4-methyl-1H-imidazol-2-yl)ethanamine” is C9H12N2, and its molecular weight is 148.20 . The SMILES string is NC©C1=NC©=CN1 .

Scientific Research Applications

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

These applications range from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Expedient methods for the synthesis of imidazoles are both highly topical and necessary .

Imidazole, the core structure of “1-(4-methyl-1H-imidazol-2-yl)ethanamine”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has a broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

  • Pharmaceuticals : Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Agrochemicals : Imidazole derivatives are used in agrochemicals due to their broad-spectrum activities .

  • Dyes for Solar Cells and Other Optical Applications : Imidazoles are being researched for use in dyes for solar cells and other optical applications .

  • Functional Materials : Imidazoles are used in the development of functional materials .

  • Catalysis : Imidazoles are used in catalysis .

  • Antimicrobial Activity : Some imidazole derivatives show antimicrobial activity against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Imidazole, the core structure of “1-(4-methyl-1H-imidazol-2-yl)ethanamine”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has a broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

  • Antimycobacterial Activity : Some imidazole derivatives show antimycobacterial activity .
  • Anti-Inflammatory : Imidazole derivatives can have anti-inflammatory properties .
  • Antitumor : Certain imidazole derivatives have been found to have antitumor effects .
  • Antidiabetic : Some imidazole derivatives are used in the treatment of diabetes .
  • Anti-Allergic : Imidazole derivatives can be used to treat allergies .
  • Antipyretic : Some imidazole derivatives have antipyretic (fever-reducing) properties .

Safety And Hazards

Histamine, which “1-(4-methyl-1H-imidazol-2-yl)ethanamine” is related to, is known to be irritating and allergenic. Contact with skin may cause itching and redness, and inhalation of excessive histamine may lead to respiratory distress and asthma . Therefore, appropriate protective measures, such as wearing protective gloves, goggles, and masks, should be taken when handling “1-(4-methyl-1H-imidazol-2-yl)ethanamine”.

properties

IUPAC Name

1-(5-methyl-1H-imidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZMGVSSVJMZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methyl-1H-imidazol-2-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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